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Compound of Interest

Compound Name: NBD-C12-HPC

Cat. No.: B1148107

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent lipid probe
NBD-C12-HPC (12-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)dodecanoyl-1-Hexadecanoyl-
sn-Glycero-3-Phosphocholine) for monitoring membrane fusion events. The protocols detailed
below are based on the principle of fluorescence dequenching, a robust and widely used
method to study the kinetics and extent of lipid mixing between membrane systems.

Principle of the Assay

The NBD-C12-HPC membrane fusion assay is a fluorescence dequenching assay. The
principle lies in the self-quenching property of the NBD fluorophore when it is present at a high
concentration within a lipid bilayer. In this assay, one population of liposomes or vesicles is
labeled with a high concentration of NBD-C12-HPC, leading to significant fluorescence
guenching. When these labeled vesicles fuse with an unlabeled population, the NBD-C12-HPC
probes diffuse into the larger, combined membrane area. This dilution of the probe relieves the
self-quenching, resulting in a quantifiable increase in fluorescence intensity. The rate and
magnitude of this fluorescence increase are directly proportional to the rate and extent of
membrane fusion.

Core Applications

 Viral Fusion Studies: Investigating the fusion of viral envelopes with host cell membranes or
liposomes.
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 SNARE-Mediated Fusion: Characterizing the fusion of vesicles driven by SNARE proteins, a
fundamental process in intracellular trafficking and neurotransmitter release.

e Liposome-Based Drug Delivery: Optimizing the fusion efficiency of drug-loaded liposomes
with target cell membranes.

o Cell-Cell Fusion: Studying the fusion of cells in processes such as myogenesis and
fertilization.

Data Presentation

The following tables summarize representative quantitative data obtained from membrane
fusion assays using NBD-labeled lipids. These values can serve as a reference for expected
outcomes and for comparison with experimental results.

Table 1: Fusion Efficiency of Different Fusogenic Agents

. Labeled Unlabeled .

Fusogenic . . Fusion . .
Vesicle Vesicle . Time (min)

Agent . . Efficiency (%)
Composition Composition

Influenza Egg Egg

Hemagglutinin PC:Cholesterol:N  PC:Cholesterol ~40-60 30

(low pH) BD-PE (80:20:2) (80:20)

Polyethylene
DOPC:NBD-PC

Glycol (PEG DOPC ~70-90 60
(98:2)

8000)

Ca2+ (for anionic DOPS:DOPC:NB
vesicles) D-PE (30:68:2)

DOPC ~50-70 45

POPC:DOPS:NB  POPC:DOPS
SNARE Proteins ~25-40 120
D-PE (83:15:2) (85:15)

Table 2: Kinetic Parameters of Membrane Fusion

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

.. .. . . Half-Life of Fusion (t1/2,
Condition Initial Rate (% Fusion/min)

min)
Virus-Liposome Fusion (pH
10-15 5-8
5.0)
Virus-Liposome Fusion (pH
<1 >120
7.4)
Ca2+-Mediated Liposome
_ 5-8 10-15
Fusion
SNARE-Reconstituted
1-3 30-40

Liposome Fusion

Experimental Protocols
Protocol 1: Preparation of NBD-C12-HPC Labeled
Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) labeled with NBD-
C12-HPC using the thin-film hydration and sonication method.

Materials:

e Primary lipid (e.g., DOPC, POPC)

e NBD-C12-HPC

e Chloroform

e Fusion buffer (e.g., 10 mM HEPES, 100 mM NacCl, pH 7.4)
e Round-bottom flask

» Rotary evaporator

e Bath sonicator
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o Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
e Lipid Film Formation:

o In a round-bottom flask, dissolve the primary lipid and NBD-C12-HPC in chloroform. A
typical molar ratio is 95-98 mol% primary lipid to 2-5 mol% NBD-C12-HPC.

o Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of
the flask.

o Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
e Hydration:

o Hydrate the lipid film with the desired fusion buffer by vortexing for 10-15 minutes. This will
result in the formation of multilamellar vesicles (MLVS).

e Sonication/Extrusion:

o For the formation of SUVs, sonicate the MLV suspension in a bath sonicator until the
suspension becomes clear.

o Alternatively, for a more defined size distribution, subject the MLV suspension to multiple
passes through an extruder equipped with a polycarbonate membrane of the desired pore
size (e.g., 100 nm).

e Storage:

o Store the prepared liposomes at 4°C and use within a few days for optimal results.

Protocol 2: Membrane Fusion Assay using NBD-C12-
HPC

This protocol outlines the steps for a typical bulk membrane fusion assay using a fluorescence
plate reader.
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Materials:

NBD-C12-HPC labeled liposomes (from Protocol 1)

o Unlabeled liposomes (prepared similarly to Protocol 1 but without NBD-C12-HPC)
» Fusion buffer

e Fusogenic agent (e.g., acid, PEG, proteins)

e 10% (v/v) Triton X-100 solution

o 96-well black, flat-bottom plate

e Fluorescence plate reader with temperature control

Procedure:

e Reaction Setup:

o In a well of the 96-well plate, mix the NBD-C12-HPC labeled liposomes and unlabeled
liposomes at a typical ratio of 1:9 (v/v). The final lipid concentration will depend on the
specific system but is often in the range of 50-100 pM.

o Bring the total volume to the desired final volume with fusion buffer.
o Baseline Fluorescence (FO0):

o Place the plate in the fluorescence reader and monitor the initial fluorescence intensity
until a stable baseline is achieved.

o Set the excitation wavelength to ~460 nm and the emission wavelength to ~535 nm.
e Initiation of Fusion:
o Initiate the fusion reaction by adding the fusogenic agent to the well.

o Immediately start monitoring the change in fluorescence intensity over time.
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e Maximum Fluorescence (Fmax):

o After the fusion reaction has reached a plateau or at the end of the experiment, add a
small volume of 10% Triton X-100 to the well to completely disrupt all liposomes and
achieve maximum dequenching. This reading represents 100% lipid mixing.

o Data Analysis:

o The percentage of fusion at a given time point (t) can be calculated using the following
formula: % Fusion = [(Ft - FO) / (Fmax - FO)] * 100 where:

» Ftis the fluorescence intensity at time t.
= FO is the initial baseline fluorescence.

= Fmax is the maximum fluorescence after the addition of Triton X-100.

Mandatory Visualizations
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Mechanism of NBD-C12-HPC Dequenching

High Concentration of
NBD-C12-HPC in
Labeled Vesicle
(Fluorescence Quenched)

Dilution of NBD-C12-HPC
into Unlabeled Membrane

Increased Fluorescence
(Dequenching)
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Experimental Workflow for NBD-C12-HPC Membrane Fusion Assay
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¢ To cite this document: BenchChem. [Application Notes and Protocols for NBD-C12-HPC in
Membrane Fusion Assays]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1148107#how-to-use-nbd-c12-hpc-for-membrane-
fusion-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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